molecular formula C23H21N5 B11318171 7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11318171
M. Wt: 367.4 g/mol
InChI Key: LMSQTTIECMJENZ-UHFFFAOYSA-N
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Description

7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple fused rings and various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides . Another approach includes the reaction of aminoiminopyrimidines with acid chlorides . These reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound has shown promise in various assays, particularly in its ability to inhibit certain enzymes and pathways. Its structure allows it to interact with biological targets in a specific manner, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. For example, similar compounds have been studied as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .

Industry

In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations and products.

Mechanism of Action

The mechanism of action of 7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a potential CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2,3-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

10-(2,3-dimethylphenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5/c1-14-9-8-12-19(15(14)2)28-17(4)16(3)20-22(28)24-13-27-23(20)25-21(26-27)18-10-6-5-7-11-18/h5-13H,1-4H3

InChI Key

LMSQTTIECMJENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C)C)C

Origin of Product

United States

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